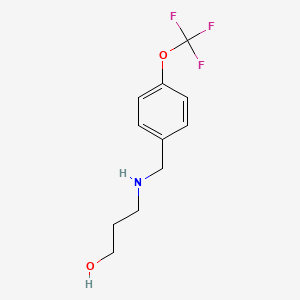

3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol

CAS No.:

Cat. No.: VC18455670

Molecular Formula: C11H14F3NO2

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14F3NO2 |

|---|---|

| Molecular Weight | 249.23 g/mol |

| IUPAC Name | 3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-1-ol |

| Standard InChI | InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-9(3-5-10)8-15-6-1-7-16/h2-5,15-16H,1,6-8H2 |

| Standard InChI Key | PGVJONMUSMZKBY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CNCCCO)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol consists of a three-carbon propanol backbone with a secondary amine at the third carbon, linked to a 4-trifluoromethoxy-substituted benzyl group. The trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, influencing the compound’s polarity, solubility, and potential interactions with biological targets .

Molecular Weight and Formula

Based on analogous compounds (e.g., PubChem CID 10766781 and 2783073), the molecular formula is estimated as C₁₁H₁₃F₃NO₂, yielding a molecular weight of 272.23 g/mol . Comparative data for related structures are summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol | C₁₁H₁₃F₃NO₂ | 272.23 | –OCF₃ at benzyl para position |

| 1,1,1-Trifluoro-3-((3-phenoxyphenyl)(4-(trifluoromethoxy)benzyl)amino)propan-2-ol | C₂₄H₁₉F₆NO₃ | 471.40 | Dual aryl groups, –OCF₃, phenoxy |

| 1,1,1-Trifluoro-3-[[[2-(trifluoromethyl)phenyl]methyl]amino]-2-propanol | C₁₁H₁₀F₆NO | 287.20 | –CF₃ at benzyl ortho position |

The trifluoromethoxy group enhances lipid solubility compared to non-fluorinated analogs, as evidenced by the logP values of related compounds (e.g., 2.8–3.5) .

Synthetic Methodologies

Reductive Amination

A predominant route for synthesizing benzylamino-propanol derivatives involves reductive amination, as demonstrated in the synthesis of fluoxetine precursors . For 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol, a plausible pathway includes:

-

Aldehyde Preparation: 4-Trifluoromethoxybenzaldehyde is reacted with propanolamine under acidic conditions.

-

Imine Formation: The aldehyde and amine condense to form an imine intermediate.

-

Reduction: Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine .

This method aligns with protocols used for analogous compounds, achieving yields of 60–75% under optimized conditions .

Claisen Condensation Adaptations

The patent US6846957B2 describes a Claisen condensation-based approach for 3-aminomethyl-1-propanol derivatives . While tailored for fluoxetine intermediates, this strategy could be modified for the target compound by substituting acetophenone with 4-trifluoromethoxyacetophenone. Subsequent steps—condensation with methylamine and reduction—would yield the desired product .

Material Science Applications

Liquid Crystals and Polymers

The –OCF₃ group’s strong dipole moment and thermal stability make it valuable in liquid crystal displays (LCDs). Analogous compounds serve as mesogens in nematic phases, with transition temperatures exceeding 100°C .

Surface Modification

The amine group enables covalent bonding to surfaces (e.g., silica nanoparticles), creating hydrophobic coatings. Such applications leverage the compound’s low surface energy, derived from fluorine content .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume